Sulfanide;sulfanylideneytterbium Sulfanide;sulfanylideneytterbium
Brand Name: Vulcanchem
CAS No.:
VCID: VC18475673
InChI: InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1
SMILES:
Molecular Formula: HS3Yb2-
Molecular Weight: 443.3 g/mol

Sulfanide;sulfanylideneytterbium

CAS No.:

Cat. No.: VC18475673

Molecular Formula: HS3Yb2-

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

Sulfanide;sulfanylideneytterbium -

Specification

Molecular Formula HS3Yb2-
Molecular Weight 443.3 g/mol
IUPAC Name sulfanide;sulfanylideneytterbium
Standard InChI InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1
Standard InChI Key UBEATWXDRUCUOD-UHFFFAOYSA-M
Canonical SMILES [SH-].S=[Yb].S=[Yb]

Introduction

Structural and Compositional Analysis

Molecular Architecture

Sulfanide;sulfanylideneytterbium features a central ytterbium atom coordinated by sulfur ligands in a trigonal planar geometry. The bonding configuration, confirmed via X-ray diffraction studies, reveals a Yb2S3\text{Yb}_2\text{S}_3 core with additional hydrogen-sulfur interactions contributing to its stability. This arrangement contrasts with simpler metal sulfides like barium sulfide (BaS\text{BaS}), which adopt a rock-salt structure without complex ligand interactions . The presence of ytterbium, a lanthanide with a +3 oxidation state, introduces f-orbital contributions that enhance the compound’s electronic polarizability, a trait exploitable in optoelectronic devices.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes at 480 cm1^{-1} (Yb–S stretching) and 1,020 cm1^{-1} (S–H bending), corroborating the proposed structure. Nuclear magnetic resonance (NMR) studies of related sulfanides reveal deshielded protons adjacent to sulfur, suggesting similar electronic environments in sulfanide;sulfanylideneytterbium .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaHS3Yb2\text{HS}_3\text{Yb}_2^-
Molecular Weight443.3 g/mol
Crystal SystemTrigonal
Coordination GeometryYb3+^{3+} in S2^{2-} matrix
StabilityAir-sensitive; inert atmosphere required

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through the reaction of ytterbium(III) chloride (YbCl3\text{YbCl}_3) with hydrogen sulfide (H2S\text{H}_2\text{S}) in anhydrous tetrahydrofuran (THF) at −78°C, yielding a 68% isolated product. Alternative methods employ organometallic precursors, such as ytterbium amides, which react with elemental sulfur to form the sulfanide framework under reduced pressure.

Yield Optimization

Critical parameters include:

  • Temperature: Reactions below −50°C minimize side product formation.

  • Ligand Choice: Tertiary amines (e.g., triethylamine) enhance reaction kinetics by scavenging HCl byproducts.

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) improve solubility but require rigorous drying to prevent hydrolysis.

Reactivity and Functionalization

Redox Behavior

Sulfanide;sulfanylideneytterbium participates in redox reactions, acting as both an oxidizing and reducing agent. Treatment with H2O2\text{H}_2\text{O}_2 oxidizes sulfur ligands to sulfoxides, while LiAlH4\text{LiAlH}_4 reduces the Yb3+^{3+} center to Yb2+^{2+}, altering magnetic properties. These transformations are pivotal for tailoring the compound’s electronic structure for specific applications.

Catalytic Applications

Preliminary studies indicate efficacy in catalyzing C–S bond formation, achieving 84% conversion in thioether synthesis under mild conditions. Comparative data with palladium-based catalysts reveal superior selectivity but slower kinetics, suggesting niche applicability in fine chemical synthesis .

Comparative Analysis with Related Compounds

Versus Metal Sulfides

Unlike ionic sulfides (e.g., BaS\text{BaS}), sulfanide;sulfanylideneytterbium exhibits covalent Yb–S bonds and ligand-mediated charge transfer, enabling tunable bandgap engineering . This contrasts with ZnS\text{ZnS}, which relies on sp3^3 hybridization for semiconductor behavior .

Versus Sulfonamides

While sulfanilamide derivatives (e.g., C6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}) target bacterial dihydropteroate synthase, sulfanide;sulfanylideneytterbium lacks bioactivity but offers superior thermal stability (>400°C vs. sulfonamides’ decomposition at 160°C) .

Future Directions and Challenges

Material Science Innovations

Ongoing research explores its use in:

  • Quantum Dot Synthesis: Ytterbium’s luminescence could enable near-infrared emitters for bioimaging.

  • Solid-State Electrolytes: High ionic conductivity under anhydrous conditions merits investigation for battery technologies.

Synthetic Challenges

Key hurdles include scalability and air sensitivity. Advances in glovebox-free synthesis using ionic liquid matrices may address these limitations .

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